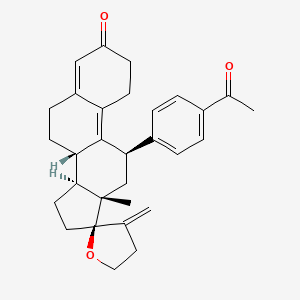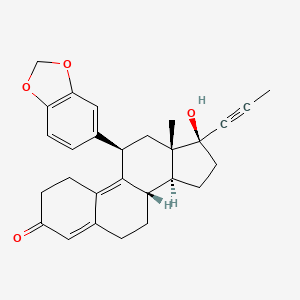![molecular formula C21H27NO4S B1677540 4-乙基-1,4-二氢-5-[[(2-甲氧基乙基)硫代]羰基]-6-甲基-2-苯基-3-吡啶甲酸乙酯 CAS No. 212200-21-0](/img/structure/B1677540.png)
4-乙基-1,4-二氢-5-[[(2-甲氧基乙基)硫代]羰基]-6-甲基-2-苯基-3-吡啶甲酸乙酯
描述
MRS-1477 is a TRPV1 positive allosteric modulator (PAM).
科学研究应用
Breast Cancer Research
MRS1477, a dihydropyridine derivative, acts as a positive allosteric modulator of TRPV1 . It has been found to evoke Ca2+ signals in MCF7 breast cancer cells, but not in primary breast epithelial cells . This indicates that MCF7 cells not only express functional TRPV1 channels, but also produce endogenous TRPV1 agonists .
Effects on Cell Viability and Apoptosis: The effects of MRS1477 on cell viability, caspase-3 and -9 activities, and reactive oxygen species production in MCF7 cells have been investigated . The fraction of apoptotic cells was increased after 3 days of incubation with capsaicin (10 μM), paralleled by increased reactive oxygen species production and caspase activity . These effects were even more pronounced when cells were incubated with MRS1477 (2 μM) either alone or together with capsaicin .
Inhibition by Capsazepine: Capsazepine, a TRPV1 blocker, inhibited both the effect of capsaicin and MRS1477 . This suggests that the effects of MRS1477 are mediated through TRPV1 channels .
Effects on TRPV1-Mediated Current Density Levels: Whole-cell patch clamp recordings revealed that capsaicin-evoked TRPV1-mediated current density levels were increased after 3 days of incubation with MRS1477 (2 μM) .
In Vivo Treatment: However, the tumor growth in MCF7 tumor-bearing immunodeficient mice was not significantly decreased after treatment with MRS1477 (10 mg/kg body weight, i.p., injection twice a week) . This suggests that further optimization is required for in vivo treatment with MRS1477 or similar compounds .
作用机制
Target of Action
MRS1477, also known as ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate, primarily targets the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1) . TRPV1 is a high-conductance, nonselective cation channel strongly expressed in nociceptive primary afferent neurons of the peripheral nervous system .
Mode of Action
MRS1477 acts as a positive allosteric modulator of TRPV1 . It enhances the activation of TRPV1 by capsaicin, a potent natural TRPV1 agonist . Mrs1477 is ineffective if given alone .
Biochemical Pathways
The activation of TRPV1 channels by MRS1477 leads to an increase in intracellular calcium levels . This triggers a cascade of events, including increased production of reactive oxygen species and activation of caspase-3 and -9 . These biochemical changes lead to apoptosis, or programmed cell death .
Pharmacokinetics
It’s known that mrs1477 can be administered systemically
Result of Action
The primary result of MRS1477 action is the induction of apoptosis in cancer cells . Specifically, MRS1477 has been shown to increase the fraction of apoptotic cells in MCF7 breast cancer cell lines . This effect is even more pronounced when MRS1477 is administered together with capsaicin .
Action Environment
The efficacy of MRS1477 can be influenced by the presence of other compounds. For example, MRS1477 is a positive allosteric modulator of TRPV1 only in the presence of capsaicin . Additionally, the action of MRS1477 can be inhibited by capsazepine, a TRPV1 blocker . The environment within the cell, such as the presence of endogenous TRPV1 agonists, can also influence the action of MRS1477 .
属性
IUPAC Name |
ethyl 4-ethyl-5-(2-methoxyethylsulfanylcarbonyl)-6-methyl-2-phenyl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO4S/c1-5-16-17(21(24)27-13-12-25-4)14(3)22-19(15-10-8-7-9-11-15)18(16)20(23)26-6-2/h7-11,16,22H,5-6,12-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVMFYWYJCPZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(NC(=C1C(=O)OCC)C2=CC=CC=C2)C)C(=O)SCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-1,4-dihydro-5-[[(2-methoxyethyl)thio]carbonyl]-6-methyl-2-phenyl-3-pyridinecarboxylic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




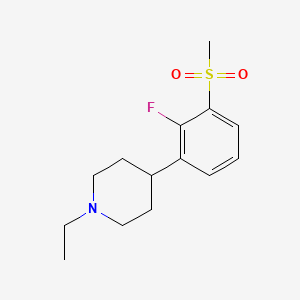
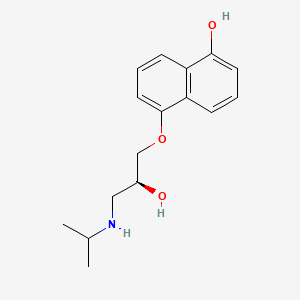
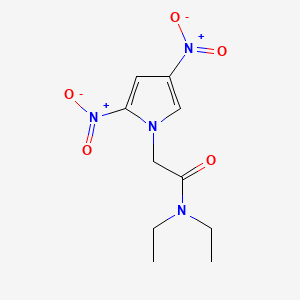
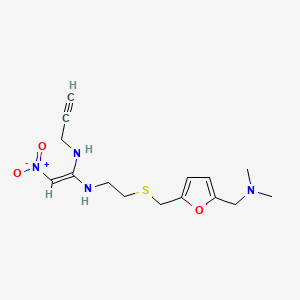
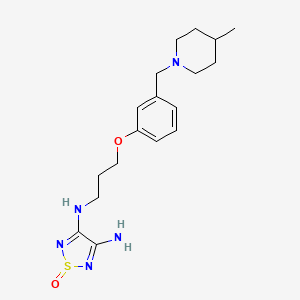

![(8R,9S,10R,13S,14S,16R,17S)-16-ethyl-17-(2-hydroxyacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1677467.png)
![(2S,3S,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-2-(2,2-dimethylmorpholino)-3-hydroxy-10,13-dimethylhexadecahydro-11H-cyclopenta[a]phenanthren-11-one](/img/structure/B1677469.png)
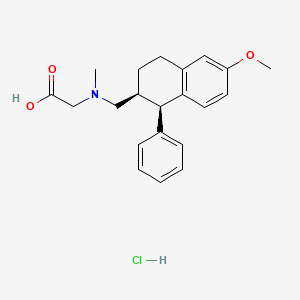
![(2S)-2-[[(2R)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(2-aminobutanoylamino)-5-decan-5-yloxy-4-methylsulfinyl-5-oxopentanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1677475.png)

